molecular formula C16H15N3O3S B6967290 5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one

5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one

Cat. No.: B6967290
M. Wt: 329.4 g/mol
InChI Key: AYTWIOYDWYZPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one typically involves multiple steps. One common route starts with the preparation of the benzothiophene moiety, followed by the introduction of the piperidine ring and the formation of the oxadiazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene moieties, such as raloxifene and zileuton, are known for their biological activities.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in medicinal chemistry.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone, are known for their antimicrobial properties.

Uniqueness

5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.

Properties

IUPAC Name

5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(11-3-4-13-10(8-11)5-7-23-13)19-6-1-2-12(9-19)14-17-18-16(21)22-14/h3-5,7-8,12H,1-2,6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWIOYDWYZPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)C4=NNC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.